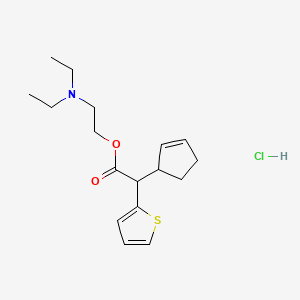
Neotropine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neotropine hydrochloride is a chemical compound with the molecular formula C17H26ClNO2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a thiophene ring and a cyclopentene moiety, making it a subject of interest for various chemical reactions and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of neotropine hydrochloride typically involves the esterification of thiopheneacetic acid with 2-cyclopenten-1-yl and 2-(diethylamino)ethyl groups. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Esterification: Thiopheneacetic acid is reacted with 2-cyclopenten-1-yl alcohol in the presence of a dehydrating agent such as sulfuric acid.
Amidation: The resulting ester is then reacted with diethylamine to form the amide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of neotropine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: Neotropine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various ester and amide derivatives.
Aplicaciones Científicas De Investigación
Neotropine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Studied for its potential therapeutic effects, including its role as an anticholinergic agent.
Comparación Con Compuestos Similares
Neotropine hydrochloride can be compared with other anticholinergic compounds such as atropine and scopolamine. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features, such as the presence of a thiophene ring and a cyclopentene moiety. These structural differences contribute to its distinct pharmacological profile and potential therapeutic applications .
Similar Compounds:
- Atropine
- Scopolamine
- Hyoscyamine
This compound stands out due to its unique chemical structure and diverse applications, making it a valuable compound in various fields of scientific research.
Propiedades
| 6018-73-1 | |
Fórmula molecular |
C17H26ClNO2S |
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-cyclopent-2-en-1-yl-2-thiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C17H25NO2S.ClH/c1-3-18(4-2)11-12-20-17(19)16(14-8-5-6-9-14)15-10-7-13-21-15;/h5,7-8,10,13-14,16H,3-4,6,9,11-12H2,1-2H3;1H |
Clave InChI |
AHQNGNZKLOGVHO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1CCC=C1)C2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)

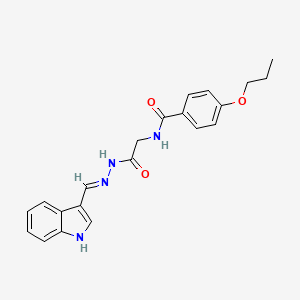
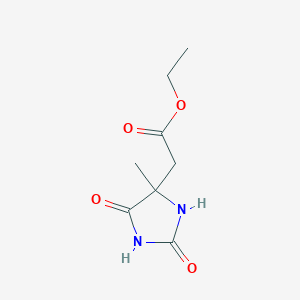
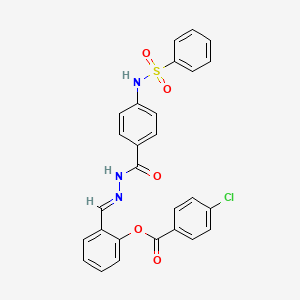
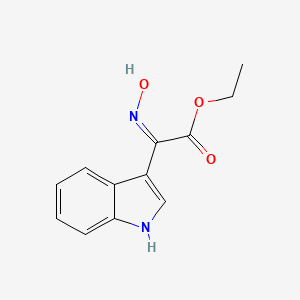
![7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11999770.png)
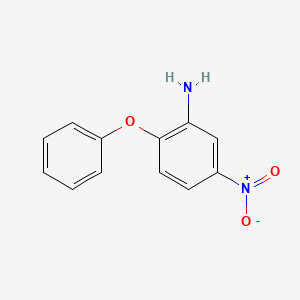
![N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999780.png)
![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999783.png)

![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999799.png)

